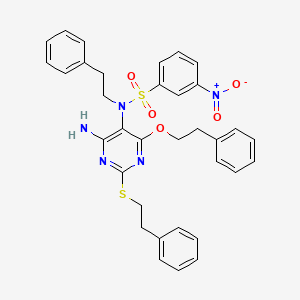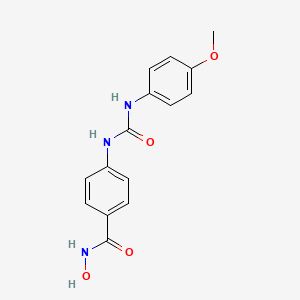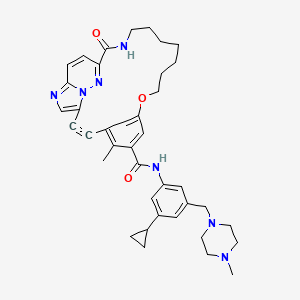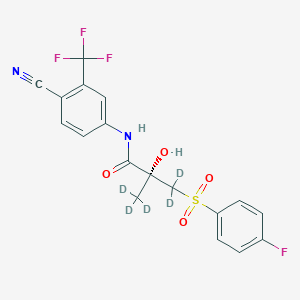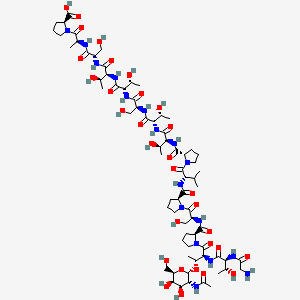
Muc5AC-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mucin 5AC, commonly referred to as MUC5AC, is a high molecular weight glycoprotein that plays a crucial role in the protection and lubrication of the epithelial surfaces in the respiratory and gastrointestinal tracts. It is a major component of mucus, which acts as a barrier against pathogens and particles. MUC5AC is particularly significant in the context of respiratory diseases, where its overproduction can lead to conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MUC5AC involves the assembly of highly O-glycosylated peptides with multiple tandem repeats. One effective method is solid-phase peptide synthesis (SPPS) combined with native chemical ligation and desulfurization chemistry. This approach allows for the rapid and reliable synthesis of long multi-O-GalNAcylated peptides. Key steps include the azidophenylselenylation of galactal and the coupling of glycoamino acids in 2-methyltetrahydrofuran (2-MeTHF) using diisopropylcarbodiimide (DIC) and Oxyma .
Industrial Production Methods: Industrial production of MUC5AC typically involves large-scale peptide synthesis techniques. The use of automated peptide synthesizers and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity MUC5AC glycopeptides. The scalability of these methods allows for the efficient production of MUC5AC for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: MUC5AC undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is a critical modification that affects the protein’s function and stability. Oxidation and reduction reactions can alter the structure and activity of MUC5AC, impacting its biological roles .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of MUC5AC include glycoamino acids, DIC, Oxyma, and 2-MeTHF. These reagents facilitate the efficient coupling and glycosylation of the peptide chains. Reaction conditions typically involve mild temperatures and controlled pH to prevent degradation of the glycopeptides .
Major Products Formed: The major products formed from the reactions involving MUC5AC are highly glycosylated peptides with specific tandem repeat sequences. These glycopeptides exhibit enhanced stability and biological activity, making them suitable for various research and therapeutic applications .
Applications De Recherche Scientifique
MUC5AC has a wide range of scientific research applications, particularly in the fields of respiratory medicine, oncology, and infectious diseases. In respiratory medicine, MUC5AC is studied for its role in mucus hypersecretion and its impact on diseases such as COPD and asthma . In oncology, MUC5AC serves as a biomarker for certain types of cancer, including pancreatic and biliary tract cancers . Additionally, MUC5AC is investigated for its protective role against microbial infections, including its ability to bind and eliminate pathogens through mucociliary clearance .
Mécanisme D'action
MUC5AC exerts its effects through its gel-forming properties and its ability to bind to pathogens. In the respiratory tract, MUC5AC binds to inhaled microorganisms and particles, facilitating their removal by the mucociliary system. This protective mechanism helps prevent infections and maintain respiratory health . The regulation of MUC5AC production and secretion involves various signaling pathways, including nuclear factor-κB (NF-κB), interleukin-13 (IL-13), and epithelial sodium channel (ENaC) pathways .
Comparaison Avec Des Composés Similaires
MUC5AC is part of a family of mucins that includes other gel-forming mucins such as MUC5B. While both MUC5AC and MUC5B play roles in mucus formation and protection, they have distinct expression patterns and functions. MUC5AC is predominantly expressed in the respiratory and gastrointestinal tracts, whereas MUC5B is more abundant in the salivary glands and submucosal glands of the airways . The unique glycosylation patterns and tandem repeat sequences of MUC5AC distinguish it from other mucins, contributing to its specific biological roles .
Similar Compounds
- MUC5B
- MUC2
- MUC6
These mucins share structural similarities with MUC5AC but differ in their tissue distribution and specific functions .
Propriétés
Formule moléculaire |
C71H117N17O31 |
|---|---|
Poids moléculaire |
1704.8 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)52(84-63(109)47(30(4)93)78-45(99)23-72)35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)68(114)86-20-13-17-42(86)60(106)81-51(34(8)97)65(111)83-49(32(6)95)62(108)76-38(25-90)57(103)80-50(33(7)96)64(110)82-48(31(5)94)61(107)75-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,108)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,110)(H,83,111)(H,84,109)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1 |
Clé InChI |
HRJMVSYHSVDIJI-OSQLVPIGSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



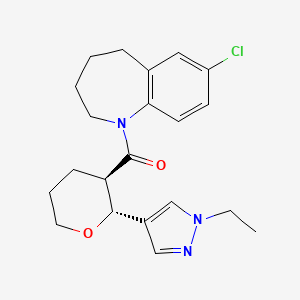
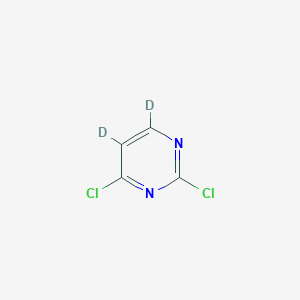


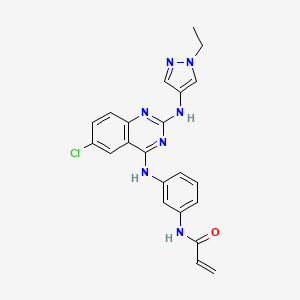
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
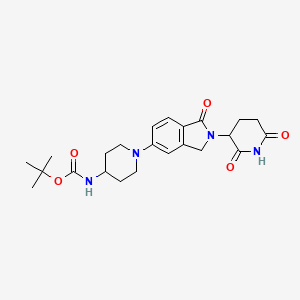
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
